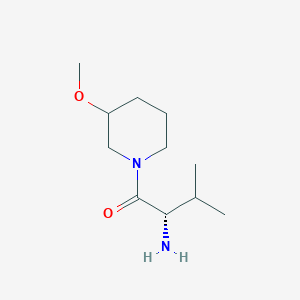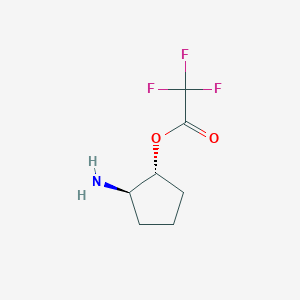
(1R,2R)-2-Aminocyclopentanol 2,2,2-trifluoroacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1R,2R)-2-Aminocyclopentanol 2,2,2-trifluoroacetate is a chemical compound with the molecular formula C5H11NO•C2HF3O2 and a molecular weight of 215.17 g/mol . This compound is known for its unique stereochemistry and is used in various scientific research applications.
Preparation Methods
The synthesis of (1R,2R)-2-Aminocyclopentanol 2,2,2-trifluoroacetate involves several steps. One common method includes the reaction of cyclopentanone with ammonia and hydrogen in the presence of a chiral catalyst to form (1R,2R)-2-aminocyclopentanol. This intermediate is then reacted with trifluoroacetic acid to yield the final product .
Industrial production methods often involve optimizing reaction conditions such as temperature, pressure, and the use of specific catalysts to increase yield and purity. The process may also include purification steps like recrystallization or chromatography to obtain the desired compound in high purity .
Chemical Reactions Analysis
(1R,2R)-2-Aminocyclopentanol 2,2,2-trifluoroacetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: It can be reduced to form alcohols or amines using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The amino group can undergo substitution reactions with halides or other electrophiles to form substituted derivatives.
Common reagents and conditions used in these reactions include acidic or basic environments, specific solvents like ethanol or dichloromethane, and controlled temperatures to ensure the desired reaction pathway .
Scientific Research Applications
(1R,2R)-2-Aminocyclopentanol 2,2,2-trifluoroacetate has a wide range of scientific research applications:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in drug development.
Mechanism of Action
The mechanism of action of (1R,2R)-2-Aminocyclopentanol 2,2,2-trifluoroacetate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and the context in which the compound is used .
Comparison with Similar Compounds
(1R,2R)-2-Aminocyclopentanol 2,2,2-trifluoroacetate can be compared with other similar compounds such as:
(1S,2R)-2-Amino-3,3-difluorocyclohexan-1-ol 2,2,2-trifluoroacetate: This compound has a similar structure but differs in the position and type of substituents on the cyclohexane ring.
Tapentadol: A compound with a similar amino alcohol structure used as an analgesic.
The uniqueness of this compound lies in its specific stereochemistry and the presence of the trifluoroacetate group, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C7H10F3NO2 |
|---|---|
Molecular Weight |
197.15 g/mol |
IUPAC Name |
[(1R,2R)-2-aminocyclopentyl] 2,2,2-trifluoroacetate |
InChI |
InChI=1S/C7H10F3NO2/c8-7(9,10)6(12)13-5-3-1-2-4(5)11/h4-5H,1-3,11H2/t4-,5-/m1/s1 |
InChI Key |
GSKDGPCOPWAGES-RFZPGFLSSA-N |
Isomeric SMILES |
C1C[C@H]([C@@H](C1)OC(=O)C(F)(F)F)N |
Canonical SMILES |
C1CC(C(C1)OC(=O)C(F)(F)F)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}({[1-(propan-2-yl)-1H-pyrazol-4-yl]methyl})amine](/img/structure/B15051159.png)
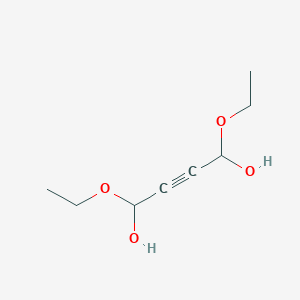
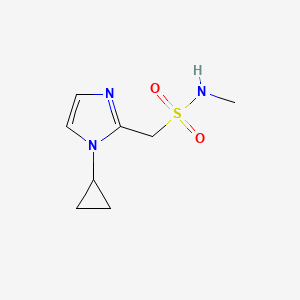
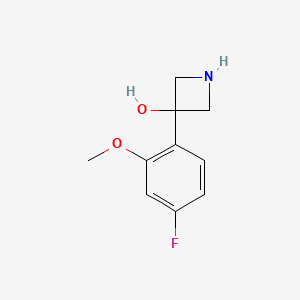

![1-propyl-N-{[1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-4-amine](/img/structure/B15051188.png)
![(6S,7S,7aS)-7-ethyl-6-fluoro-3,3-dimethyl-hexahydropyrrolo[1,2-c][1,3]oxazol-5-one](/img/structure/B15051190.png)
![[(1-methyl-1H-pyrazol-4-yl)methyl][2-(morpholin-4-yl)ethyl]amine](/img/structure/B15051192.png)
![1,5-Dimethyl-N-{[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-YL]methyl}-1H-pyrazol-4-amine](/img/structure/B15051211.png)
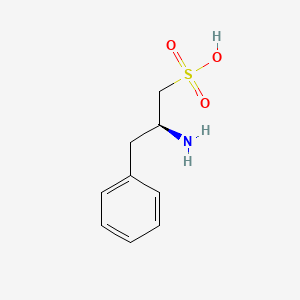
![1-(difluoromethyl)-N-{[1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-3-amine](/img/structure/B15051218.png)
amine](/img/structure/B15051223.png)
